

The Structure-Activity Relationship of Sulfonylpiperazine Analogs: A Technical Guide

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Compound of Interest

Compound Name: 1-[(4-Tert-butylphenyl)sulfonyl]piperazine

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For Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonylpiperazine analogs, focusing on their roles as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), and as antiviral and antimicrobial agents. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes complex relationships to facilitate further research and development in this promising area of drug discovery.

Core Insights into Sulfonylpiperazine SAR

The sulfonylpiperazine moiety, characterized by a piperazine ring linked to a sulfonyl group, offers a unique combination of physicochemical properties. The sulfonyl group can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, while the piperazine ring provides a versatile scaffold for structural modifications.^[1] These modifications can be tailored to enhance potency, selectivity, and pharmacokinetic profiles, making sulfonylpiperazine derivatives attractive candidates for targeting a wide range of diseases, from neurological disorders to infectious diseases and cancer.^{[1][2]}

Data Presentation: Quantitative SAR of Sulfonylpiperazine Analogs

The following tables summarize the quantitative structure-activity relationship data for various sulfonylpiperazine analogs, providing a clear comparison of their biological activities.

Table 1: SAR of Sulfonylpiperazine Analogs as Negative Allosteric Modulators of Human nAChRs[1]

Compound	R1	R2	hα4β2 nAChR IC50 (μM)	hα3β4 nAChR IC50 (μM)
1	Phenyl	4-Fluorophenyl	9.8	9.9
12	Pyrazolyl	4-Fluorophenyl	>100	>100
13	2-Methoxyphenyl	4-Fluorophenyl	21.1	29.6
14	4-Fluorophenyl	4-Fluorophenyl	10.2	10.5
15	Benzyl	4-Fluorophenyl	10.1	18.5
17	3-Pyridinyl	4-Fluorophenyl	20.3	49.6
18	Phenyl	Phenyl	4.1	4.6
19	4-Methoxyphenyl	Phenyl	10.3	10.8

Data extracted from Henderson et al., 2011.[1]

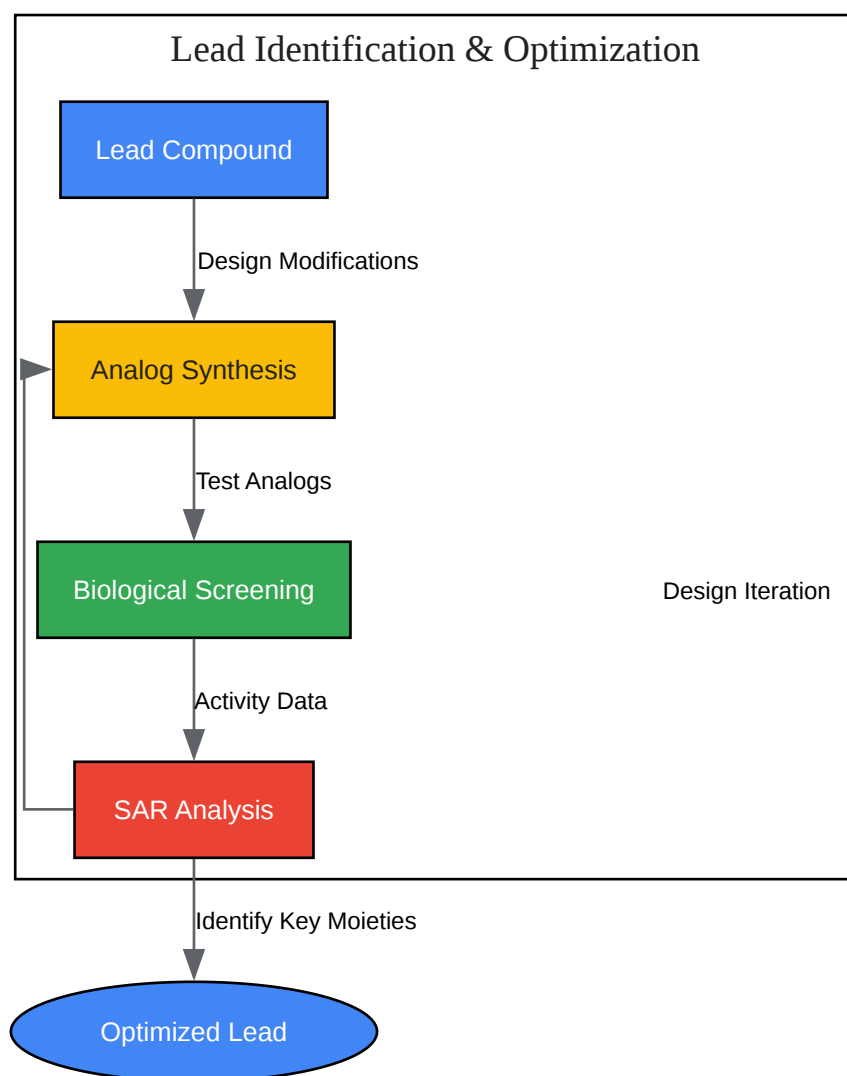
Table 2: Anti-Influenza A Virus Activity of Nucleozin Sulfonylpiperazine Analogs

Compound	R Group on Piperazine	EC50 (μ M) vs. Influenza A/WSN/33
6d	2-Chlorophenyl	1.2
6g	4-Chlorophenyl	0.8
6h	2-Bromophenyl	0.9
6i	2,3-Dichlorophenyl	0.5
6j	3,4-Dichlorophenyl	0.7
Ribavirin	(Reference)	5.6

Data synthesized from multiple sources on nucleozin analogs.

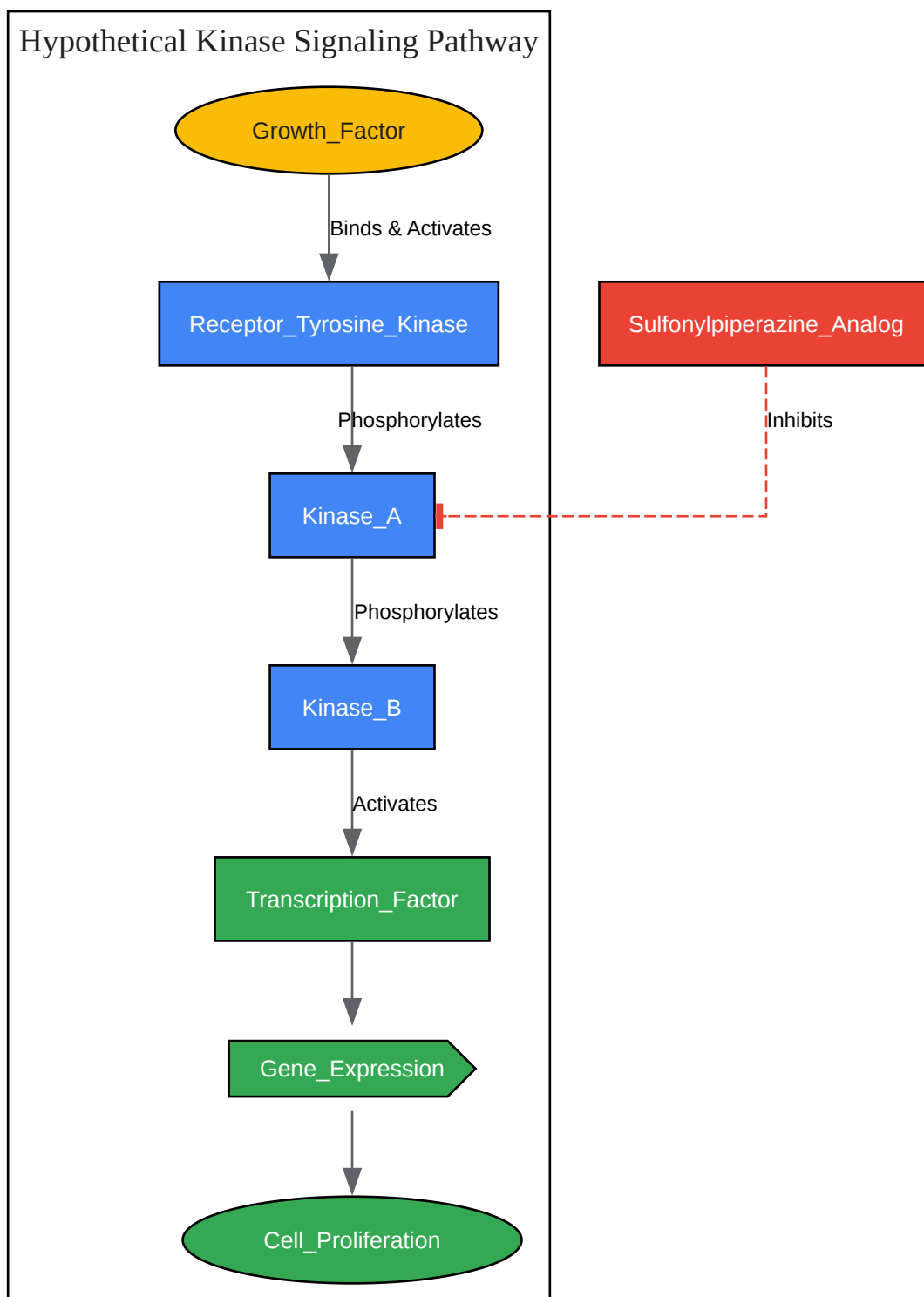
Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the study of sulfonylpiperazine analogs.



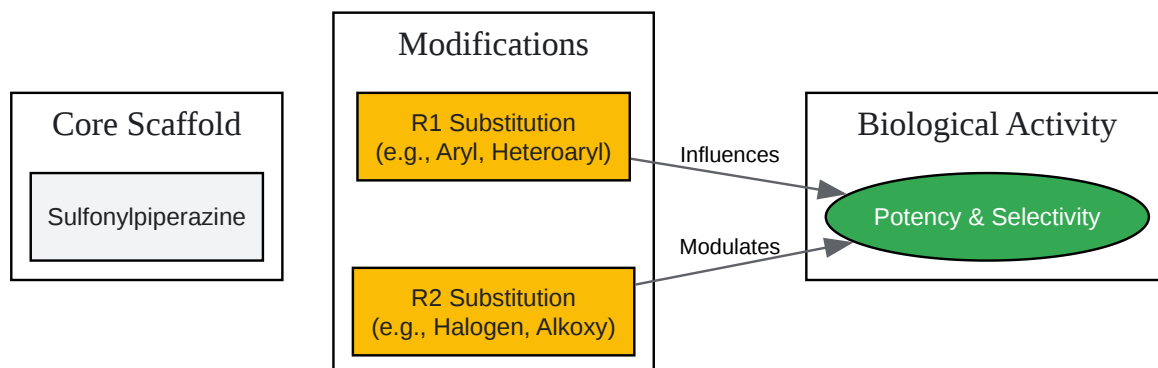
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Caption: Generalized workflow for structure-activity relationship (SAR) studies.



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Caption: Inhibition of a kinase cascade by a sulfonylpiperazine analog.



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References

- 1. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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